2,5-Difluoro-4-methoxybenzimidamide
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Overview
Description
2,5-Difluoro-4-methoxybenzimidamide is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the aromatic ring imparts unique chemical and physical properties to the compound, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,5-difluoroaniline with methoxybenzoyl chloride under basic conditions to form the desired benzimidamide .
Industrial Production Methods: Industrial production of 2,5-Difluoro-4-methoxybenzimidamide may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride in the presence of suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-methoxybenzimidamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the aromatic ring can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidamides.
Oxidation: Formation of benzimidazole derivatives.
Reduction: Formation of reduced benzimidamide derivatives.
Scientific Research Applications
2,5-Difluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Chemical Biology: The compound is employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-methoxybenzimidamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds with biological targets, making it a valuable tool in drug design and chemical biology .
Comparison with Similar Compounds
- 2,4-Difluoro-5-methoxybenzimidamide
- 2,5-Difluoro-4-methoxybenzaldehyde
- 2,5-Difluoro-4-methoxybenzoic acid
Comparison: 2,5-Difluoro-4-methoxybenzimidamide is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F2N2O |
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Molecular Weight |
186.16 g/mol |
IUPAC Name |
2,5-difluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H3,11,12) |
InChI Key |
AGWVMUFIMLMKHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=N)N)F |
Origin of Product |
United States |
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